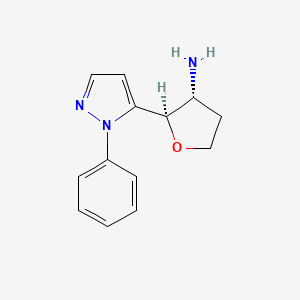

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans

Descripción

Propiedades

IUPAC Name |

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFZBXDOKCTNNY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” typically involves multi-step organic reactions. One common method might include:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with a suitable diketone under acidic or basic conditions.

Attachment of the pyrazole ring to the oxolane ring: This step might involve a nucleophilic substitution reaction where the pyrazole ring is introduced to a pre-formed oxolane ring.

Introduction of the amine group: The final step could involve the reduction of a nitro group or the direct amination of the oxolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

“rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the oxolane ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

This compound has been studied for its potential roles in several therapeutic areas:

- Anticancer Activity : Initial studies suggest that derivatives of pyrazole compounds can exhibit anticancer properties. Rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may act as an inhibitor of cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects, which could be leveraged in treating conditions such as arthritis or other inflammatory diseases.

- Neurological Disorders : The potential neuroprotective effects of this compound are under investigation, particularly concerning its ability to modulate neurotransmitter systems and provide relief in conditions like depression and anxiety.

- Antimicrobial Properties : Some studies indicate that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may also have applications in combating bacterial and fungal infections.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrazole derivatives, revealing that modifications at the phenyl ring significantly enhance anticancer activity. The study found that compounds similar to rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine showed selective cytotoxicity towards various cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects

Research conducted by Salgın-Gökşen et al. (2007) demonstrated that certain oxolan derivatives exhibit significant anti-inflammatory activities in animal models. These findings support the hypothesis that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may possess similar properties due to its structural similarities .

Neuroprotective Effects

A recent investigation into the neuroprotective effects of pyrazole derivatives highlighted their ability to modulate glutamate receptors, potentially offering therapeutic benefits for neurodegenerative diseases. This opens avenues for exploring rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine in neurological research .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Pyrazole Substituent Modifications

Key Observations :

Stereochemical Variations

Table 2: Impact of Stereochemistry

Key Observations :

Salt Forms and Physicochemical Properties

Table 3: Salt Form Comparisons

Actividad Biológica

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans, also known as rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, is a synthetic organic compound with potential biological activities. This compound features a unique molecular structure that includes an oxolane ring and a phenyl-substituted pyrazole. Its biological activity has been investigated for various applications, particularly in antimicrobial and anti-inflammatory contexts.

The compound has the following chemical characteristics:

- IUPAC Name : (2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine; hydrochloride

- Molecular Formula : C13H16ClN3O

- CAS Number : 2031242-23-4

- Solubility : Enhanced solubility in water due to the hydrochloride salt form .

The biological activity of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine is primarily attributed to its interaction with specific molecular targets within the body. The compound can modulate the activity of enzymes or receptors, which may lead to various biological effects depending on the context of its use. For instance, it has shown potential in inhibiting signaling pathways associated with inflammation and microbial proliferation.

Antimicrobial Activity

Research indicates that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 125 |

| Staphylococcus aureus | 18 | 62.5 |

| Proteus mirabilis | 14 | 250 |

| Bacillus subtilis | 16 | 62.5 |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism where it could be beneficial in treating inflammatory diseases. Experimental models have shown that it can reduce inflammation markers significantly when administered in controlled doses .

Case Studies

Several studies have highlighted the efficacy of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine in various biological assays:

- Antimicrobial Screening : A series of derivatives based on pyrazole and thiazole were synthesized and tested for antimicrobial properties. The results indicated that modifications to the phenyl group significantly influenced antimicrobial activity, with certain derivatives showing enhanced efficacy against resistant bacterial strains .

- Inflammation Models : In vivo studies demonstrated that administration of the compound resulted in reduced swelling and pain in models of induced inflammation. The modulation of inflammatory mediators was confirmed through biochemical assays that measured cytokine levels post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.